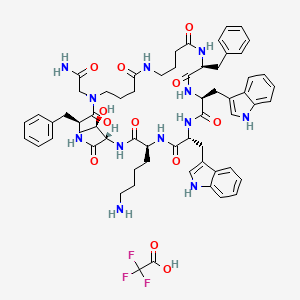

Veldoreotide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C62H75F3N12O12 |

|---|---|

Molecular Weight |

1237.3 g/mol |

IUPAC Name |

2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C60H74N12O10.C2HF3O2/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61;3-2(4,5)1(6)7/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77);(H,6,7)/t37-,46+,47+,48-,49+,50+,54+;/m1./s1 |

InChI Key |

KMXURQSBSDDSPX-NTYYTJCMSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Veldoreotide (TFA): An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veldoreotide is a synthetic somatostatin analog with a unique receptor binding profile, exhibiting full agonist activity at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5). This multi-target engagement translates into a distinct pharmacological profile, underpinning its therapeutic potential in various endocrine and oncological conditions. This technical guide provides a comprehensive overview of the core mechanism of action of Veldoreotide (TFA), detailing its receptor interaction, downstream signaling cascades, and cellular effects. The information is supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Introduction

Somatostatin and its analogs are pivotal in regulating a multitude of physiological processes, primarily through their inhibitory effects on hormone secretion and cell proliferation. Veldoreotide has emerged as a novel somatostatin analog with a broader receptor activation profile compared to first-generation analogs like octreotide, which primarily targets SSTR2. By potently activating SSTR2, SSTR4, and SSTR5, Veldoreotide offers the potential for enhanced efficacy in conditions where these receptors are expressed. This guide delves into the molecular mechanisms that confer Veldoreotide its therapeutic effects.

Receptor Binding and Agonist Activity

Veldoreotide is a full agonist at human SSTR2, SSTR4, and SSTR5. Its binding and activation of these receptors initiate the downstream signaling events responsible for its pharmacological actions. The efficacy and potency of Veldoreotide at these receptors have been characterized in vitro, demonstrating high-affinity binding and robust receptor activation.

Quantitative Data on Receptor Activation

The agonist activity of Veldoreotide has been quantified using various in vitro assay systems. The following tables summarize the key parameters of Veldoreotide's interaction with its target receptors in Human Embryonic Kidney 293 (HEK293) cells co-expressing the respective SSTR subtype and G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Table 1: Efficacy (Emax) of Veldoreotide and Comparator Somatostatin Analogs at Human Somatostatin Receptors in HEK293 Cells [1][2][3]

| Compound | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |

| Veldoreotide | 98.4 | 99.5 | 96.9 |

| Octreotide | - | 27.4 | - |

| Pasireotide | - | 52.0 | - |

Emax represents the maximum response achievable by the agonist.

Table 2: Potency (EC50) of Veldoreotide for GIRK Channel Activation in HEK293 Cells Expressing Human Somatostatin Receptors [1][3]

| Receptor Subtype | Veldoreotide EC50 (nM) |

| SSTR2 | 37.6 ± 4.5 |

| SSTR4 | 31.3 ± 14.4 |

| SSTR5 | 10.5 ± 3.4 |

EC50 is the concentration of an agonist that gives half-maximal response.

Downstream Signaling Pathways

Upon binding of Veldoreotide to SSTR2, SSTR4, and SSTR5, a cascade of intracellular signaling events is triggered. These receptors are coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

G-Protein Coupling and Second Messenger Modulation

The primary mechanism initiated by Veldoreotide is the activation of Gi/o proteins. The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has widespread consequences, including the modulation of protein kinase A (PKA) activity and downstream phosphorylation events that regulate hormone secretion and cell proliferation.[1][4]

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

The Gβγ subunits released upon Gi/o activation directly bind to and activate GIRK channels.[5] This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable and inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx, a critical step in hormone secretion.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Veldoreotide has been shown to influence the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation and survival.[6][7] The precise mechanism of MAPK modulation by Veldoreotide is complex and can be cell-type specific. In many cancer cells, activation of SSTRs by somatostatin analogs can lead to the inhibition of the MAPK/ERK pathway, contributing to their antiproliferative effects.[7]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways activated by Veldoreotide upon binding to its target receptors.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Veldoreotide (TFA): A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veldoreotide is a synthetic cyclic octapeptide and a somatostatin analog with significant therapeutic potential. It functions as a full agonist of the somatostatin receptors SSTR2, SSTR4, and SSTR5, making it a subject of interest for various clinical applications.[1] The trifluoroacetate (TFA) salt of Veldoreotide is a common form resulting from its synthesis and purification process. This technical guide provides an in-depth overview of the synthesis of Veldoreotide using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its cleavage from the resin, cyclization, and purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Veldoreotide: Structure and Mechanism of Action

Veldoreotide is a cyclic peptide with the amino acid sequence Oaa-Phe-Trp-D-Trp-Lys-Thr-Phe-Gly, where "Oaa" represents an uncommon ω-amino acid that forms a covalent bond with the C-terminal glycine, creating the cyclic structure.[2]

Signaling Pathway

Veldoreotide exerts its biological effects by binding to and activating somatostatin receptors SSTR2, SSTR4, and SSTR5. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately resulting in the inhibition of hormone secretion and cell proliferation in targeted cells.

Veldoreotide Synthesis: A Step-by-Step Protocol

The synthesis of Veldoreotide is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is attached to an insoluble resin support.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide MBHA resin | Various | 100-200 mesh |

| Fmoc-protected amino acids | Various | Synthesis Grade |

| Oaa (ω-amino acid) precursor | Specialized Vendor | Synthesis Grade |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Synthesis Grade |

| HOBt (Hydroxybenzotriazole) | Various | Synthesis Grade |

| DIPEA (N,N-Diisopropylethylamine) | Various | Synthesis Grade |

| Piperidine | Various | Synthesis Grade |

| DMF (N,N-Dimethylformamide) | Various | Anhydrous, Peptide Synthesis Grade |

| DCM (Dichloromethane) | Various | ACS Grade |

| TFA (Trifluoroacetic acid) | Various | Reagent Grade |

| TIS (Triisopropylsilane) | Various | Reagent Grade |

| Acetonitrile | Various | HPLC Grade |

| Diethyl ether | Various | Anhydrous |

Experimental Workflow

Detailed Protocol

-

Resin Preparation:

-

Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc-Glycine Coupling (First Amino Acid):

-

Deprotect the Fmoc group from the pre-loaded Glycine on the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Chain Elongation (Sequential Amino Acid Coupling):

-

For each subsequent amino acid (Phe, Thr(tBu), Lys(Boc), D-Trp(Boc), Trp(Boc), Phe, and the Oaa precursor), perform the following coupling cycle:

-

Dissolve 3 equivalents of the Fmoc-protected amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

After complete coupling, wash the resin with DMF and DCM.

-

Deprotect the Fmoc group with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Due to the presence of two Tryptophan residues, which are susceptible to alkylation, the use of scavengers like TIS is crucial.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.[3][4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

-

Cyclization:

-

The intramolecular cyclization between the N-terminal ω-amino acid and the C-terminal glycine is often performed in solution under dilute conditions to favor intramolecular reaction over intermolecular polymerization.

-

Dissolve the crude linear peptide in a large volume of DMF containing DIPEA to maintain a basic pH.

-

Add a coupling agent such as HATU or HBTU to facilitate the amide bond formation.

-

Allow the reaction to proceed for 12-24 hours at room temperature.

-

Monitor the cyclization by RP-HPLC and/or mass spectrometry.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Veldoreotide Purification

The crude cyclized Veldoreotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the final high-purity product.

HPLC Parameters

| Parameter | Condition |

| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20-50% B over 30 minutes (This is a representative gradient and should be optimized) |

| Flow Rate | 10-20 mL/min (Adjust based on column dimensions) |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | Dependent on column loading capacity and sample concentration |

Purification Protocol

-

Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of Mobile Phase A, with the addition of a small amount of acetonitrile or DMSO if necessary to aid solubility.

-

Chromatography:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 20% B).

-

Inject the dissolved crude peptide onto the column.

-

Run the linear gradient from 20% to 50% Mobile Phase B over 30 minutes.

-

Collect fractions corresponding to the main peak, which should be the desired Veldoreotide product.

-

-

Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of Veldoreotide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final Veldoreotide (TFA) product as a white, fluffy powder. The TFA counterions can be exchanged for others like acetate or hydrochloride if required for specific biological assays.[5][6]

Data Presentation

The following tables present representative quantitative data for the synthesis and purification of Veldoreotide, based on typical yields and purities achieved for similar cyclic somatostatin analogs.[7][8]

Table 1: Representative Yields at Key Synthesis Stages

| Stage | Starting Material (mmol) | Product | Typical Yield (%) |

| Solid-Phase Synthesis | 0.1 | Crude Linear Peptide | 70-80 |

| Cleavage from Resin | 0.07-0.08 | Crude Linear Peptide | 85-95 |

| Cyclization | 0.06-0.076 | Crude Cyclic Peptide | 50-70 |

| RP-HPLC Purification | 0.03-0.053 | Pure Veldoreotide | 30-50 |

| Overall Yield | 0.1 | Pure Veldoreotide | 10-20 |

Note: Yields are highly dependent on the specific coupling efficiencies, success of the cyclization reaction, and purification recovery.

Table 2: Purity Profile of Veldoreotide

| Sample | Analytical Method | Purity (%) |

| Crude Cleaved Peptide | RP-HPLC | 50-70 |

| Crude Cyclized Peptide | RP-HPLC | 40-60 |

| Final Veldoreotide (TFA) | RP-HPLC | >98 |

Conclusion

The synthesis and purification of Veldoreotide (TFA) is a multi-step process that relies on well-established solid-phase peptide synthesis and HPLC techniques. Careful optimization of each step, from amino acid coupling and cleavage to cyclization and purification, is critical to achieving a high yield and purity of the final product. This guide provides a comprehensive framework for researchers and drug development professionals to successfully synthesize and purify this promising somatostatin analog for further investigation and potential therapeutic applications.

References

- 1. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]

- 2. veldoreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. peptide.com [peptide.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. lifetein.com [lifetein.com]

- 6. peptide.com [peptide.com]

- 7. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Veldoreotide (TFA)

Introduction

Veldoreotide, also known as COR-005 and Somatoprim, is a synthetic cyclic octapeptide analogue of somatostatin.[1][2][3] It has been investigated for its therapeutic potential in conditions characterized by excessive hormone secretion, such as acromegaly.[1][2][4] Veldoreotide is distinguished from other somatostatin analogues by its unique binding profile and full agonistic activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[5][6][7] This document provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and key experimental methodologies related to Veldoreotide and its trifluoroacetate (TFA) salt.

Chemical Structure and Properties

Veldoreotide is a cyclic peptide with a complex chemical structure.[8] The trifluoroacetate (TFA) salt is a common formulation for peptide-based therapeutics, enhancing their stability and solubility.

Table 1: Chemical and Physical Properties of Veldoreotide

| Property | Value | Source(s) |

| IUPAC Name | 2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide | [3][9] |

| Molecular Formula | C60H74N12O10 | [3][9][10] |

| Molecular Weight | 1123.33 g/mol | [3][9] |

| Exact Mass | 1122.5651 Da | [3] |

| CAS Number | 252845-37-7 | [1][3][9] |

| Synonyms | COR-005, DG-3173, PTR-3173, Somatoprim | [2][3][9] |

| Canonical SMILES | C--INVALID-LINK--N(CCCC(=O)NCCCC(=O)N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7">C@HO | [9][10] |

| InChIKey | ABFNTRQPWNXUHA-VEVJRHMJSA-N | [9][10] |

Mechanism of Action

Veldoreotide exerts its effects by acting as a full agonist at multiple somatostatin receptor subtypes, specifically SSTR2, SSTR4, and SSTR5.[5][6] Like the endogenous ligand somatostatin, Veldoreotide binding to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][7] The net effect is the inhibition of hormone secretion, such as growth hormone (GH) from the pituitary gland, and the modulation of cell proliferation.[3][6][11]

Pharmacological Data

The pharmacological activity of Veldoreotide has been characterized in various in vitro systems. Quantitative data from these studies highlight its potency and efficacy at the target receptors.

Table 2: In Vitro Pharmacological Activity of Veldoreotide

| Parameter | Cell Line | Receptor | Value | Source(s) |

| EC50 | HEK293 | SSTR2 | 37.6 ± 4.5 nM | [11][12] |

| HEK293 | SSTR4 | 31.3 ± 14.4 nM | [11][12] | |

| HEK293 | SSTR5 | 10.5 ± 3.4 nM | [11][12] | |

| IC50 (GH Secretion) | Human Pituitary Adenoma Cells | - | 0.49 nM | [11][12] |

| Emax (SSTR Activation) | HEK293 | SSTR2 | 98.4% | [6][7] |

| HEK293 | SSTR4 | 99.5% | [6][7] | |

| HEK293 | SSTR5 | 96.9% | [6][7] | |

| Inhibition of CgA Secretion | BON-1 (SSTR4 expressing) | SSTR4 | 65.3% of control | [6][13] |

| BON-1 (SSTR2 expressing) | SSTR2 | 80.3% of control | [6][13] | |

| BON-1 (SSTR5 expressing) | SSTR5 | 77.6% of control | [6][13] | |

| Inhibition of Cell Proliferation | BON-1 (SSTR4 expressing) | SSTR4 | 71.2% of control | [6][13] |

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacological properties of Veldoreotide.

Protocol 1: Cell Culture and Transfection

-

Cell Lines : Human Embryonic Kidney 293 (HEK293) cells and human pancreatic neuroendocrine tumor (BON-1) cells are utilized.[7]

-

Culture Conditions :

-

HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.[7]

-

BON-1 cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented as above.[7]

-

All cells are incubated at 37°C in a humidified atmosphere with 5% CO2.[7]

-

-

Transfection :

-

Cells are stably transfected with pcDNA 3.1 vectors encoding for human SSTR2, SSTR5, or rat SSTR4 using a suitable transfection reagent (e.g., TurboFect).[7]

-

For signaling assays, HEK293 cells are co-transfected with a vector encoding for GFP-tagged GIRK2 channels.[7]

-

Stable transfectants are selected using appropriate antibiotics (e.g., geneticin for SSTRs, hygromycin B for GIRK2).[7]

-

Fluorescence-activated cell sorting (FACS) is employed to ensure homogenous receptor expression levels.[7]

-

Protocol 2: G-Protein Signaling Assessment (Fluorescence-Based Membrane Potential Assay)

This assay measures the activation of co-expressed SSTRs and GIRK channels.

-

Cell Plating : Transfected HEK293 cells are seeded into 96-well plates.

-

Loading with Dye : Cells are loaded with a fluorescent membrane potential-sensitive dye.

-

Compound Addition : Veldoreotide, somatostatin-14 (SS-14, as a positive control), and other comparators (e.g., octreotide, pasireotide) are prepared in a physiological buffer.[7]

-

Signal Detection : The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of the test compounds.

-

Data Acquisition : Changes in fluorescence, indicative of membrane potential alterations due to GIRK channel opening, are recorded over time.[5]

-

Analysis : Concentration-response curves are generated from the fluorescence data to determine EC50 and Emax values for each compound at the different SSTR subtypes.[7]

Conclusion

Veldoreotide is a potent, multi-receptor somatostatin analogue with full agonist activity at SSTR2, SSTR4, and SSTR5. Its ability to inhibit hormone secretion and cell proliferation makes it a compound of significant interest for the treatment of neuroendocrine tumors and disorders like acromegaly. The detailed chemical, pharmacological, and methodological data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising therapeutic agent.

References

- 1. veldoreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]

- 3. medkoo.com [medkoo.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veldoreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Veldoreotide | C60H74N12O10 | CID 9919857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - Veldoreotide (C60H74N12O10) [pubchemlite.lcsb.uni.lu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

Veldoreotide (TFA): A Technical Guide to its Somatostatin Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veldoreotide (TFA), also known as COR-005, DG-3173, and Somatoprim, is a synthetic somatostatin analog that has been investigated for its therapeutic potential in conditions such as acromegaly and neuroendocrine tumors.[1] Like the endogenous peptide somatostatin, veldoreotide exerts its effects by binding to and activating specific somatostatin receptors (SSTRs), which are a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5. This technical guide provides an in-depth overview of the somatostatin receptor binding profile of veldoreotide, presenting key quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways.

Quantitative Receptor Binding and Functional Activity

Veldoreotide exhibits a distinct binding profile, primarily targeting SSTR2, SSTR4, and SSTR5.[2][3][4] It has been characterized as a full agonist at these receptor subtypes.[2][3] The following tables summarize the available quantitative data on the functional potency and efficacy of veldoreotide at human somatostatin receptors.

Table 1: Functional Potency of Veldoreotide at Human Somatostatin Receptors

| Receptor Subtype | EC50 (nM) in HEK293 cells |

| SSTR2 | 37.6 ± 4.5 |

| SSTR4 | 31.3 ± 14.4 |

| SSTR5 | 10.5 ± 3.4 |

EC50 (Half maximal effective concentration) values were determined using a fluorescence-based membrane potential assay in HEK293 cells co-expressing the respective SSTR subtype and G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Table 2: Functional Efficacy of Veldoreotide in Comparison to Other Somatostatin Analogs

| Receptor Subtype | Veldoreotide Emax (%) | Octreotide Emax (%) | Pasireotide Emax (%) |

| SSTR2 | 98.4 | - | - |

| SSTR4 | 99.5 | 27.4 | 52.0 |

| SSTR5 | 96.9 | - | - |

Emax (maximum effect) values were determined in transfected HEK293 cells and are expressed relative to the maximum response induced by the endogenous ligand somatostatin-14.[2]

Table 3: Inhibitory Activity of Veldoreotide on Growth Hormone Secretion

| Assay | IC50 (nM) |

| Inhibition of GH secretion in human GH-secreting pituitary adenomas | 0.49 |

IC50 (Half maximal inhibitory concentration) represents the concentration of veldoreotide required to inhibit 50% of growth hormone (GH) secretion.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of veldoreotide for SSTR subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).

-

A suitable radioligand with high affinity and specificity for the SSTR subtype of interest (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).[5]

-

Veldoreotide (TFA) as the unlabeled competitor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well filter plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled veldoreotide.[6][7]

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[7]

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[6][7]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]

-

Detection: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of veldoreotide that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Membrane Potential Assay

This functional assay was used to determine the agonist activity of veldoreotide at SSTR subtypes.

Objective: To measure the activation of SSTRs by veldoreotide through its effect on G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to changes in cell membrane potential.

Materials:

-

HEK293 cells stably co-expressing an individual human SSTR subtype (SSTR2, SSTR4, or SSTR5) and GIRK channels.

-

Fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).[8]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8]

-

Veldoreotide (TFA) at various concentrations.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed the engineered HEK293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.[8]

-

Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye dissolved in assay buffer to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to load into the cells.[8][9]

-

Baseline Reading: Place the plate in the FLIPR instrument and measure the baseline fluorescence for a short period.[9]

-

Agonist Addition: The instrument adds varying concentrations of veldoreotide to the wells while continuously monitoring the fluorescence.

-

Signal Detection: Activation of the SSTR by veldoreotide leads to the activation of GIRK channels via G-protein signaling, causing potassium ion efflux and hyperpolarization of the cell membrane. This change in membrane potential alters the distribution of the fluorescent dye, resulting in a detectable change in fluorescence intensity.

-

Data Analysis: The change in fluorescence is plotted against the concentration of veldoreotide to generate a dose-response curve, from which the EC50 and Emax values are determined.

Somatostatin Receptor Signaling Pathways

Upon binding of an agonist like veldoreotide, somatostatin receptors couple to inhibitory G-proteins (Gi/o) to initiate a cascade of intracellular signaling events. The primary consequences of SSTR activation are the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. These actions ultimately result in the inhibition of hormone secretion and cell proliferation.

References

- 1. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]

- 2. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Veldoreotide (TFA): A Technical Guide to its Affinity and Signaling at SSTR2, SSTR4, and SSTR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veldoreotide, a somatostatin analog, demonstrates a unique binding profile with high affinity for somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5). This distinct selectivity profile makes it a compound of significant interest for therapeutic applications targeting conditions where these receptors are overexpressed, such as in certain neuroendocrine tumors and for potential use as a pain modulating agent. This technical guide provides an in-depth overview of Veldoreotide's binding affinity, the experimental methodologies used to determine these interactions, and the associated downstream signaling pathways.

Quantitative Affinity Data

Veldoreotide is a full agonist of SSTR2, SSTR4, and SSTR5.[1] Its potency at these receptors has been quantified through functional assays, providing the following half-maximal effective concentration (EC50) values.

| Receptor Subtype | EC50 (nM) |

| SSTR2 | 37.6 |

| SSTR4 | 10.5 |

| SSTR5 | 31.3 |

Note: Data derived from fluorescence-based membrane potential assays in HEK293 cells co-expressing the respective SSTR subtype and G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Experimental Protocols

The affinity of Veldoreotide for SSTR2, SSTR4, and SSTR5 is primarily determined through functional assays that measure the downstream consequences of receptor activation. A key method employed is the fluorescence-based membrane potential assay.[1][2]

Fluorescence-Based Membrane Potential Assay

This assay quantifies agonist-induced activation of G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins, such as SSTR2, SSTR4, and SSTR5. Activation of these receptors leads to the opening of co-expressed G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in potassium ion efflux and membrane hyperpolarization. This change in membrane potential is detected by a fluorescent dye.

Experimental Workflow:

Caption: Workflow for determining Veldoreotide affinity using a fluorescence-based membrane potential assay.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are transiently or stably co-transfected with expression vectors for the human SSTR subtype of interest (SSTR2, SSTR4, or SSTR5) and a G-protein-coupled inwardly rectifying potassium channel (e.g., GIRK1/2). Transfection can be achieved using standard methods such as lipid-based transfection reagents.

-

Following transfection, cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured for 24-48 hours to allow for receptor and channel expression.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES buffer).

-

A loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., a FLIPR Membrane Potential Assay Kit dye) is added to each well.

-

The plate is incubated at 37°C for 30-60 minutes to allow the dye to load into the cells.

-

-

Compound Addition and Signal Detection:

-

A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., a FlexStation or FLIPR).

-

Veldoreotide, diluted to various concentrations in the assay buffer, is added to the wells.

-

The fluorescence intensity is monitored kinetically for several minutes to detect changes in membrane potential upon receptor activation.

-

-

Data Analysis:

-

The change in fluorescence is calculated by subtracting the baseline reading from the peak response.

-

The data is normalized to the maximum response and plotted against the logarithm of the Veldoreotide concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of Veldoreotide that elicits 50% of the maximal response.

-

Signaling Pathways

Veldoreotide, upon binding to SSTR2, SSTR4, and SSTR5, initiates a cascade of intracellular signaling events primarily mediated by inhibitory G-proteins (Gαi/o). These pathways ultimately lead to the observed physiological effects, such as inhibition of hormone secretion and cell proliferation.

SSTR2 Signaling Pathway

Activation of SSTR2 by Veldoreotide leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Additionally, SSTR2 activation can modulate ion channel activity and activate protein tyrosine phosphatases like SHP-1 and SHP-2, which in turn influence downstream signaling cascades such as the MAPK/ERK pathway.

Caption: Veldoreotide-activated SSTR2 signaling cascade.

SSTR4 Signaling Pathway

Similar to SSTR2, SSTR4 activation by Veldoreotide results in the inhibition of adenylyl cyclase via Gαi/o. This leads to a decrease in cAMP production. SSTR4 signaling is also linked to the activation of the MAP kinase pathway.

Caption: Veldoreotide-activated SSTR4 signaling cascade.

SSTR5 Signaling Pathway

Veldoreotide's activation of SSTR5 also proceeds through a Gαi/o-mediated pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. SSTR5 signaling is also known to modulate phospholipase C (PLC) activity and intracellular calcium levels.

Caption: Veldoreotide-activated SSTR5 signaling cascade.

Conclusion

Veldoreotide is a potent agonist at SSTR2, SSTR4, and SSTR5, with a particularly high affinity for SSTR4. Its functional activity is mediated through canonical Gαi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of other key intracellular signaling molecules. The detailed understanding of its binding characteristics and mechanism of action, as outlined in this guide, is crucial for the continued development and application of Veldoreotide in targeted therapies. The provided experimental framework offers a robust methodology for further investigation and characterization of this and similar compounds.

References

Pharmacological Characterization of Veldoreotide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veldoreotide (also known as COR-005) is a novel somatostatin analog (SSA) with a unique receptor binding profile, exhibiting full agonist activity at somatostatin receptors (SSTR) 2, 4, and 5.[1][2] This multimodal activity suggests potential therapeutic applications in conditions where targeting a broader range of SSTRs may be beneficial, including in patients unresponsive to currently available SSAs that primarily target SSTR2.[3] This technical guide provides a comprehensive overview of the pharmacological characteristics of Veldoreotide, including its functional activity, mechanism of action, and the experimental protocols used for its characterization.

Introduction

Somatostatin and its analogs are cornerstone therapies in the management of neuroendocrine tumors (NETs) and acromegaly.[3] Their therapeutic efficacy is mediated through binding to five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5), which are differentially expressed in various tissues and tumors.[4] First-generation SSAs, such as octreotide and lanreotide, exhibit high affinity for SSTR2, while the second-generation analog, pasireotide, binds to SSTR1, 2, 3, and 5.[3][5] Veldoreotide represents a next-generation SSA, distinguished by its potent agonism at SSTR2, SSTR4, and SSTR5.[1][6] This unique receptor profile may offer a therapeutic advantage by engaging a wider array of signaling pathways involved in hormone secretion and cell proliferation.

Receptor Binding and Functional Activity

While comprehensive quantitative binding affinity data (Ki or IC50 values) for Veldoreotide across all five SSTR subtypes are not publicly available in the reviewed literature, functional assays have demonstrated its potent agonist activity at SSTR2, SSTR4, and SSTR5.

Functional Agonist Activity

The functional activity of Veldoreotide has been characterized using a fluorescence-based membrane potential assay in human embryonic kidney 293 (HEK293) cells stably expressing individual SSTR subtypes.[1] This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels as a downstream indicator of receptor activation.

Table 1: Functional Agonist Activity of Veldoreotide and Other Somatostatin Analogs in HEK293 Cells [1]

| Compound | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |

| Veldoreotide | 98.4 | 99.5 | 96.9 |

| Octreotide | - | 27.4 | - |

| Pasireotide | - | 52.0 | - |

Emax represents the maximum efficacy of the compound. Data for Octreotide and Pasireotide at SSTR2 and SSTR5 were not provided in the primary source.

Anti-secretory and Anti-proliferative Effects

In vitro studies using the human pancreatic neuroendocrine tumor cell line BON-1, engineered to express specific SSTR subtypes, have demonstrated the anti-secretory and anti-proliferative effects of Veldoreotide.

Table 2: Effects of Veldoreotide on Chromogranin A (CgA) Secretion and Cell Proliferation in BON-1 Cells [1]

| Cell Line | Effect of Veldoreotide | Result |

| BON-1 expressing SSTR4 | CgA Secretion | Decreased to 65.3% of control |

| BON-1 expressing SSTR2 | CgA Secretion | Decreased to 80.3% of control |

| BON-1 expressing SSTR5 | CgA Secretion | Decreased to 77.6% of control |

| BON-1 expressing SSTR4 | Cell Proliferation | Inhibited to 71.2% of control |

Mechanism of Action and Signaling Pathways

Veldoreotide exerts its effects by binding to and activating SSTR2, SSTR4, and SSTR5. These receptors are coupled to inhibitory G-proteins (Gi/o), which, upon activation, initiate a cascade of downstream signaling events.

G-Protein Activation and Downstream Effectors

The primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, activation of these SSTRs leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a subsequent reduction in calcium influx.[1][7]

The activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, is another key downstream event, which can modulate various signaling pathways, including the MAPK/ERK pathway, to regulate cell proliferation and apoptosis.[8]

Caption: Veldoreotide activates SSTR2, 4, and 5, leading to downstream signaling cascades.

Experimental Protocols

Fluorescence-Based Membrane Potential Assay for SSTR Activation

This protocol describes a method to assess the functional activity of Veldoreotide at SSTRs by measuring changes in membrane potential in HEK293 cells co-expressing the target SSTR and a GIRK channel.[1]

Caption: Workflow for assessing SSTR activation using a fluorescence-based assay.

Detailed Method:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. For stable transfection, cells are co-transfected with plasmids encoding the human SSTR subtype of interest (SSTR2, SSTR4, or SSTR5) and the human GIRK2 channel using a suitable transfection reagent. Stable clones are selected using an appropriate antibiotic selection marker.

-

Cell Plating: Transfected cells are seeded into 96-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) for a specified time at 37°C.

-

Assay Measurement: The microplate is placed in a fluorescence plate reader (e.g., a FlexStation or FLIPR system). A baseline fluorescence reading is established.

-

Compound Addition: Veldoreotide or other test compounds are prepared in a separate plate and added to the cell plate by the instrument's integrated fluidics system.

-

Data Acquisition and Analysis: The fluorescence signal is monitored continuously before and after compound addition. The change in fluorescence is used to calculate the response. Data are normalized to baseline and expressed as a percentage of the maximal response to a control agonist. Dose-response curves are fitted using a non-linear regression model to determine Emax and EC50 values.

Clinical Development

Veldoreotide is currently in clinical development for the treatment of acromegaly and has been granted Orphan Drug Designation for this indication.[6][9] While it has completed Phase II studies, detailed results from these trials are not yet widely published in peer-reviewed literature.[10] Further clinical investigations will be crucial to fully elucidate the therapeutic potential and safety profile of Veldoreotide in acromegaly and potentially other neuroendocrine disorders.

Conclusion

Veldoreotide is a promising somatostatin analog with a distinct pharmacological profile characterized by its full agonist activity at SSTR2, SSTR4, and SSTR5.[1] This multi-receptor targeting may offer a significant advantage in the treatment of neuroendocrine diseases, potentially overcoming resistance to existing therapies. The in vitro data demonstrating its anti-secretory and anti-proliferative effects provide a strong rationale for its ongoing clinical development.[1] Future research should focus on elucidating the complete binding affinity profile of Veldoreotide and on the publication of comprehensive clinical trial data to fully understand its place in the therapeutic landscape.

References

- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the therapeutic applications for SSTR modulators? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]

- 7. SAT-305 Veldoreotide (COR005) Mechanisms of Action Studies: Comparison to Octreotide and Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. veldoreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Acromegaly Therapeutics Pipeline, Analyzing Emerging Therapies [delveinsight.com]

Veldoreotide: A Comprehensive Technical Guide on its Full Agonism at SSTR2, SSTR4, and SSTR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veldoreotide (also known as COR-005, DG3173, and PTR-3173) is a synthetic somatostatin analog (SSA) that has garnered significant interest within the scientific community for its unique receptor binding profile.[1][2][3] Unlike many other SSAs that primarily target the somatostatin receptor subtype 2 (SSTR2), Veldoreotide exhibits full agonist activity at three distinct somatostatin receptors: SSTR2, SSTR4, and SSTR5.[1][4] This multi-receptor engagement suggests a broader potential for therapeutic applications, ranging from neuroendocrine tumors to pain management.[1][5] This in-depth technical guide provides a comprehensive overview of Veldoreotide's pharmacology, focusing on its agonistic activity, the signaling pathways it modulates, and the experimental methodologies used to characterize its function.

Quantitative Analysis of Veldoreotide's Functional Potency

Table 1: Functional Potency and Efficacy of Veldoreotide in HEK293 Cells

| Receptor | Agonist | EC50 (nM) | Emax (%) |

| SSTR2 | Veldoreotide | 0.8 ± 0.2 | 98.4 |

| SSTR4 | Veldoreotide | 1.3 ± 0.4 | 99.5 |

| SSTR5 | Veldoreotide | 0.9 ± 0.3 | 96.9 |

Data derived from studies in human embryonic kidney 293 (HEK293) cells stably co-expressing the respective SSTR subtype and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][4]

Table 2: Functional Potency and Efficacy of Veldoreotide in BON-1 Cells

| Receptor | Agonist | EC50 (nM) | Emax (%) |

| SSTR2 | Veldoreotide | 0.5 ± 0.1 | 83.1 |

| SSTR4 | Veldoreotide | 1.1 ± 0.3 | 96.5 |

| SSTR5 | Veldoreotide | 0.6 ± 0.2 | 93.3 |

Data derived from studies in the human pancreatic neuroendocrine tumor cell line BON-1, stably expressing the respective SSTR subtype.[1]

Signaling Pathways Activated by Veldoreotide

Veldoreotide, as a full agonist of SSTR2, SSTR4, and SSTR5, initiates a cascade of intracellular signaling events upon binding to these G-protein coupled receptors (GPCRs). These receptors are primarily coupled to inhibitory G-proteins (Gi/o), leading to the modulation of various downstream effectors.

SSTR2 Signaling Pathway

Activation of SSTR2 by Veldoreotide triggers a well-characterized signaling cascade. The Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn can modulate gene transcription via the transcription factor CREB (cAMP response element-binding protein). Furthermore, SSTR2 activation can also influence the mitogen-activated protein kinase (MAPK) pathway, often through the involvement of tyrosine phosphatases like SHP-1 and SHP-2, leading to the regulation of cell proliferation and survival.

SSTR4 Signaling Pathway

Similar to SSTR2, Veldoreotide's activation of SSTR4 primarily signals through the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. Additionally, SSTR4 activation has been linked to the modulation of the MAPK pathway, which can influence cellular processes like proliferation and apoptosis. The precise intermediates connecting Gi activation to the MAPK cascade in SSTR4 signaling are an area of ongoing research.

SSTR5 Signaling Pathway

The signaling cascade initiated by Veldoreotide at SSTR5 is also predominantly mediated by the Gi protein, resulting in the inhibition of adenylyl cyclase and reduced cAMP levels. Some evidence suggests that SSTR5 may also couple to other G-proteins, potentially activating Phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.

Experimental Protocols

The characterization of Veldoreotide's activity at SSTR2, SSTR4, and SSTR5 relies on a suite of specialized in vitro assays. Below are detailed methodologies for the key experiments cited in the characterization of Veldoreotide.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a ligand (like Veldoreotide) to its receptor.

-

Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of Veldoreotide for SSTR2, SSTR4, and SSTR5.

-

Materials:

-

Cell membranes prepared from cells expressing a high density of the target SSTR subtype.

-

A radiolabeled ligand with known high affinity for the target receptor (e.g., [125I]-SST-14 or a subtype-selective radioligand).

-

Unlabeled Veldoreotide at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and a protease inhibitor cocktail).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled Veldoreotide.

-

Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly terminate the incubation by vacuum filtration through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Fluorescence-Based Membrane Potential Assay (GIRK Activation)

This functional assay measures the activation of Gi/o-coupled receptors by detecting changes in membrane potential mediated by G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Veldoreotide at SSTR2, SSTR4, and SSTR5.

-

Materials:

-

HEK293 cells stably co-expressing the target SSTR subtype and GIRK channels.

-

A membrane potential-sensitive fluorescent dye (e.g., a thallium-sensitive dye).

-

Assay buffer containing a low concentration of potassium.

-

Stimulus buffer containing thallium sulfate (Tl2SO4) and various concentrations of Veldoreotide.

-

A fluorescence plate reader capable of kinetic reads.

-

-

Procedure:

-

Plate the HEK293 cells in a 96- or 384-well plate and allow them to adhere.

-

Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with the low-potassium assay buffer.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add the stimulus buffer containing Veldoreotide to the wells.

-

Continue to record the fluorescence intensity over time. Activation of the SSTR leads to GIRK channel opening, an influx of thallium ions, and a subsequent increase in fluorescence.

-

The change in fluorescence is used to determine the concentration-response curve for Veldoreotide, from which EC50 and Emax values are calculated.

-

Chromogranin A (CgA) Secretion Assay

This assay is used to assess the inhibitory effect of Veldoreotide on the secretion of Chromogranin A, a marker for neuroendocrine cell secretion.

-

Objective: To quantify the inhibition of CgA secretion from BON-1 cells by Veldoreotide.

-

Materials:

-

BON-1 cells.

-

Cell culture medium.

-

Veldoreotide at various concentrations.

-

A secretagogue to stimulate CgA release (e.g., forskolin or a calcium ionophore).

-

A commercial Chromogranin A ELISA kit.

-

-

Procedure:

-

Culture BON-1 cells to a desired confluency in multi-well plates.

-

Wash the cells and replace the medium with a serum-free medium.

-

Pre-incubate the cells with various concentrations of Veldoreotide for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a secretagogue for a specific time (e.g., 15-30 minutes) to induce CgA secretion.

-

Collect the cell culture supernatant.

-

Quantify the amount of CgA in the supernatant using a Chromogranin A ELISA kit according to the manufacturer's protocol.

-

The percentage of inhibition of CgA secretion is calculated relative to the stimulated control (no Veldoreotide).

-

Cell Proliferation Assay

This assay measures the effect of Veldoreotide on the proliferation of cancer cells, such as the BON-1 neuroendocrine tumor cell line.

-

Objective: To determine the anti-proliferative effect of Veldoreotide on BON-1 cells.

-

Materials:

-

BON-1 cells.

-

Complete cell culture medium.

-

Veldoreotide at various concentrations.

-

A cell proliferation reagent (e.g., MTT, XTT, or a reagent for a CyQUANT assay).

-

A microplate reader.

-

-

Procedure:

-

Seed BON-1 cells in a 96-well plate at a low density.

-

Allow the cells to attach and begin proliferating.

-

Treat the cells with various concentrations of Veldoreotide.

-

Incubate the cells for a prolonged period (e.g., 48-72 hours).

-

Add the cell proliferation reagent to the wells and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

The percentage of inhibition of cell proliferation is calculated relative to the untreated control.

-

Conclusion

Veldoreotide is a potent and full agonist of SSTR2, SSTR4, and SSTR5. Its unique ability to activate this specific combination of somatostatin receptors distinguishes it from other clinically used SSAs. The activation of these receptors leads to the inhibition of adenylyl cyclase and modulation of the MAPK pathway, ultimately affecting cellular processes such as hormone secretion and proliferation. The in-depth understanding of its pharmacological profile, facilitated by the experimental methodologies detailed in this guide, is crucial for the continued exploration of Veldoreotide's therapeutic potential in a variety of clinical settings. Further research, particularly to elucidate its binding affinities and the nuances of its downstream signaling, will provide a more complete picture of this promising somatostatin analog.

References

- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist [mdpi.com]

A Technical Guide to the Preclinical Evaluation of Veldoreotide for the Treatment of Acromegaly

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the preclinical data available for Veldoreotide, a next-generation somatostatin analogue (SSA) investigated for the treatment of acromegaly. It covers the mechanism of action, receptor activation profiles, and in vitro efficacy, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Introduction

Acromegaly is a rare endocrine disorder characterized by the overproduction of growth hormone (GH), typically from a benign pituitary adenoma. This leads to elevated levels of insulin-like growth factor 1 (IGF-1), causing a wide range of metabolic and somatic morbidities. The primary medical treatment for acromegaly involves the use of somatostatin analogues (SSAs), which act on somatostatin receptors (SSTRs) expressed on pituitary tumor cells to inhibit GH secretion.[1][2]

Veldoreotide is a novel SSA that has been evaluated in preclinical and clinical studies for its potential in treating acromegaly.[3][4] Unlike first-generation SSAs like octreotide and lanreotide, which primarily target SSTR2, Veldoreotide exhibits a unique binding profile, interacting with multiple SSTR subtypes.[3][4] This document synthesizes the available preclinical findings to provide a comprehensive technical resource on its pharmacological characterization.

Mechanism of Action

Veldoreotide exerts its therapeutic effect by acting as a full agonist at specific somatostatin receptors.[3][5] It binds with high affinity to SSTR2, SSTR4, and SSTR5.[5][6][7] The activation of these G-protein coupled receptors on pituitary somatotrophs initiates a signaling cascade that leads to the inhibition of GH secretion.[3][8] This multi-receptor targeting may offer a therapeutic advantage, potentially providing higher antitumor activity compared to SSAs with a more limited receptor profile.[3]

Signaling Pathway

The binding of Veldoreotide to SSTR2, SSTR4, and SSTR5 activates inhibitory G-proteins (Gi/o). This activation leads to two primary downstream effects that collectively reduce GH synthesis and release:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA). Lower PKA activity leads to decreased phosphorylation of transcription factors and other proteins involved in GH gene expression and exocytosis.

-

Modulation of Ion Channels: G-protein activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. This change in membrane potential inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and thereby inhibiting the fusion of GH-containing secretory vesicles with the cell membrane.

Quantitative Preclinical Data

The preclinical characterization of Veldoreotide has provided key quantitative metrics regarding its efficacy at its target receptors and its effects on cellular functions relevant to acromegaly.

Receptor Activation Efficacy

Studies in Human Embryonic Kidney 293 (HEK293) cells engineered to express specific human SSTR subtypes demonstrated that Veldoreotide acts as a full and potent agonist. Its efficacy (Emax) was significantly higher at SSTR4 compared to other established SSAs like octreotide and pasireotide.[3][5]

Table 1: Veldoreotide Receptor Activation Efficacy in HEK293 Cells

| Receptor Subtype | Veldoreotide (Emax %) | Octreotide (Emax %) | Pasireotide (Emax %) |

|---|---|---|---|

| SSTR2 | 98.4[3][5] | - | - |

| SSTR4 | 99.5[3][5] | 27.4[3][5] | 52.0[3][5] |

| SSTR5 | 96.9[3][5] | - | - |

Emax values represent the maximum response achievable by the drug as a percentage of the maximum response to native somatostatin. Data for Octreotide and Pasireotide at SSTR2 and SSTR5 were not provided in the cited sources.

In Vitro Anti-Secretory and Anti-Proliferative Effects

The functional consequences of Veldoreotide's receptor agonism were assessed in BON-1 cells, a human neuroendocrine tumor cell line. These experiments highlighted the significant contribution of SSTR4 activation to its anti-secretory and anti-proliferative properties.[3][5]

Table 2: In Vitro Functional Activity of Veldoreotide in BON-1 Cells

| Assay | Cell Line | Result (% of Control) |

|---|---|---|

| Chromogranin A (CgA) Secretion | BON-1 expressing SSTR2 | 80.3[3][5] |

| BON-1 expressing SSTR4 | 65.3[3][5] | |

| BON-1 expressing SSTR5 | 77.6[3][5] | |

| Cell Proliferation | BON-1 expressing SSTR4 | 71.2*[3][5] |

Veldoreotide demonstrated greater inhibition of cell proliferation than native somatostatin (SS-14), which resulted in proliferation of 79.7% of control.[3][5]

Experimental Protocols

G-Protein Signaling Assessment

The characterization of Veldoreotide's agonist activity at SSTRs was performed using a fluorescence-based membrane potential assay.[5][8]

-

Cell System: HEK293 cells were stably co-transfected to express individual human SSTR subtypes (SSTR2, SSTR4, or SSTR5) along with G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][8]

-

Principle: Agonist binding to the SSTR activates the co-expressed Gi/o protein. The Gβγ subunit of the activated G-protein directly binds to and opens the GIRK channel, causing an efflux of K+ ions. This hyperpolarizes the cell membrane.

-

Readout: The change in membrane potential is measured using a fluorescent dye that is sensitive to voltage changes. The intensity of the fluorescence signal is proportional to the degree of receptor activation.[5]

-

Procedure:

-

Transfected HEK293 cells are plated and loaded with the membrane potential-sensitive fluorescent dye.

-

A baseline fluorescence reading is established.

-

Cells are treated with varying concentrations of Veldoreotide, other SSAs, or control vehicle.

-

The change in fluorescence is recorded over time to generate concentration-response curves and determine potency (EC50) and efficacy (Emax).[3]

-

Chromogranin A (CgA) Secretion Assay

-

Cell System: BON-1 cells stably expressing SSTR2, SSTR4, or SSTR5.[3]

-

Procedure: Cells were treated with Veldoreotide for a specified period. The cell culture supernatant was then collected, and the concentration of secreted CgA was quantified using a standard enzyme-linked immunosorbent assay (ELISA). The results were expressed as a percentage of the CgA secreted by untreated control cells.[3]

Cell Proliferation Assay

-

Cell System: BON-1 cells stably expressing SSTR4.[3]

-

Procedure: Cells were seeded in multi-well plates and treated with Veldoreotide, native somatostatin (SS-14), or control vehicle. In some experiments, SSTR2 and SSTR5 antagonists were added to isolate the effect of SSTR4 activation.[3] After an incubation period (typically 24-72 hours), cell viability or proliferation was measured using a standard method, such as an MTS or WST-1 assay, which quantifies metabolic activity as a proxy for cell number.

Preclinical Implications for Acromegaly

The preclinical data for Veldoreotide present a compelling profile for a potential new therapeutic option in acromegaly.

The key differentiators identified in preclinical studies are:

-

Multi-Receptor Agonism: Veldoreotide's activity at SSTR2, SSTR4, and SSTR5 distinguishes it from first-generation SSAs.[5][6] This broad-spectrum activity may be beneficial for patients whose tumors express a mix of these receptors or who are non-responsive to SSTR2-preferential drugs.[3]

-

Potent SSTR4 Activity: The high efficacy at SSTR4 is a unique feature.[3][5] Preclinical data suggest that SSTR4 activation contributes significantly to both anti-secretory and anti-proliferative effects, which could translate to improved biochemical control and tumor size reduction.[3][5] In studies on human pituitary adenomas, Veldoreotide inhibited GH secretion in a greater percentage of tumors compared to octreotide, including in those nonresponsive to octreotide.[3]

Conclusion

Preclinical in vitro studies have established Veldoreotide as a potent, full agonist of SSTR2, SSTR4, and SSTR5. Its unique pharmacological profile, particularly its high efficacy at the SSTR4 receptor, suggests it may offer a valuable therapeutic alternative for the management of acromegaly. While these studies provide a strong foundational rationale, further in vivo animal model data and clinical trial results are necessary to fully elucidate its clinical utility and safety profile.

References

- 1. Acromegaly medications (Mechanism of Action) – My Endo Consult [myendoconsult.com]

- 2. Acromegaly - Debiopharm - Patients [patients.debiopharm.com]

- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Veldoreotide for Pain Modulation: A Technical Guide on its Investigational Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Veldoreotide is an investigational somatostatin analogue with a unique receptor binding profile, demonstrating full agonist activity at somatostatin receptors (SSTR) 2, 4, and 5.[1][2][3][4] Of particular significance for pain modulation is its high efficacy and potency at the SSTR4 receptor, a G-protein coupled receptor implicated as a key mediator of analgesic and anti-inflammatory effects.[1][4][5][6] While direct in vivo studies of Veldoreotide in pain models are not yet extensively published, its pharmacological profile as a potent SSTR4 agonist provides a strong rationale for its development as a novel analgesic. This technical guide summarizes the existing preclinical data on Veldoreotide's SSTR4 activity, details relevant experimental protocols, and contextualizes its potential for pain modulation by drawing on findings from studies of other selective SSTR4 agonists.

Veldoreotide: Pharmacological Profile at Somatostatin Receptors

Veldoreotide's potential as a pain modulator is primarily attributed to its robust activity at the SSTR4 receptor. Preclinical characterization has been performed in human embryonic kidney 293 (HEK293) cells and human pancreatic neuroendocrine tumor (BON-1) cells stably expressing specific somatostatin receptor subtypes.

Quantitative Data: Receptor Activation and Functional Assays

The following tables summarize the key quantitative data from in vitro studies of Veldoreotide, comparing its activity to other somatostatin analogues and the selective SSTR4 agonist J-2156.

Table 1: Efficacy (Emax) of Veldoreotide and Other Somatostatin Analogues at SSTR2, SSTR4, and SSTR5 in Transfected HEK293 Cells [2][3]

| Compound | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |

| Veldoreotide | 98.4 | 99.5 | 96.9 |

| Octreotide | - | 27.4 | - |

| Pasireotide | - | 52.0 | - |

Emax represents the maximum observed effect.

Table 2: Potency (EC50) of Veldoreotide and Somatostatin-14 (SS-14) in Stably Transfected BON-1 Cells

| Compound | SSTR2 EC50 (nM) | SSTR4 EC50 (nM) | SSTR5 EC50 (nM) |

| Veldoreotide | 0.45 | 0.38 | 0.29 |

| SS-14 | 0.26 | 0.35 | 0.17 |

EC50 represents the half-maximal effective concentration.

Table 3: Inhibition of Chromogranin A (CgA) Secretion by Veldoreotide in Stably Transfected BON-1 Cells [1][3]

| Receptor Subtype Expressed | CgA Secretion (% of Control) |

| SSTR2 | 80.3 |

| SSTR4 | 65.3 |

| SSTR5 | 77.6 |

Table 4: Inhibition of Cell Proliferation by Veldoreotide and Other Agonists in BON-1 Cells Expressing SSTR4 [3][4]

| Compound | Cell Proliferation (% of Control) |

| Veldoreotide | 71.2 |

| Somatostatin-14 (SS-14) | 79.7 |

| J-2156 | Similar to Veldoreotide |

(in the presence of SSTR2 and SSTR5 antagonists)

Experimental Protocols

The following methodologies were employed in the preclinical characterization of Veldoreotide's activity at somatostatin receptors.

Ligand-Induced Receptor Activation Assay

A fluorescence-based membrane potential assay was utilized to assess G-protein signaling in HEK293 cells stably co-expressing G-protein-coupled inwardly rectifying potassium (GIRK) 2 channels and individual SSTR subtypes (SSTR2, SSTR4, or SSTR5).[3]

-

Cell Lines: HEK293 cells stably co-expressing GIRK2 channels and either SSTR2, SSTR4, or SSTR5.

-

Assay Principle: Activation of the G-protein coupled SSTRs by an agonist leads to the opening of co-expressed GIRK channels, causing potassium ion efflux and membrane hyperpolarization. This change in membrane potential is detected by a fluorescent dye.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After 24 hours, the cells are loaded with a fluorescent membrane potential-sensitive dye.

-

Increasing concentrations of the test compound (e.g., Veldoreotide) are added to the wells.

-

The change in fluorescence, corresponding to the change in membrane potential, is measured over time using a fluorescence plate reader.

-

Data is analyzed to determine Emax and EC50 values.

-

Chromogranin A (CgA) Secretion Assay

The effect of Veldoreotide on the secretion of the neuroendocrine biomarker Chromogranin A was evaluated in BON-1 cells.[1][3]

-

Cell Lines: Wild-type BON-1 cells and BON-1 cells stably expressing SSTR2, SSTR4, or SSTR5.

-

Procedure:

-

Cells are seeded in 24-well plates.

-

After 48 hours, the cells are washed and incubated in a serum-free medium containing the test compound (e.g., Veldoreotide) for 4 hours.

-

The supernatant is collected, and the concentration of CgA is determined using an enzyme-linked immunosorbent assay (ELISA).

-

The amount of CgA secreted is normalized to the total protein content of the cells in each well.

-

Cell Proliferation Assay

The antiproliferative effects of Veldoreotide were assessed in BON-1 cells stably expressing SSTR4.[3][4]

-

Cell Line: BON-1 cells stably expressing SSTR4.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

The cells are treated with the test compound (e.g., Veldoreotide, SS-14, J-2156) in the presence of SSTR2 and SSTR5 antagonists to ensure the observed effect is mediated through SSTR4.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1 assay).

-

The absorbance is measured, which correlates with the number of viable cells.

-

Signaling Pathways and Mechanism of Action in Pain Modulation

The proposed mechanism for Veldoreotide's analgesic effect is through the activation of the SSTR4 signaling cascade in nociceptive neurons. Studies on the selective SSTR4 agonist J-2156 provide significant insight into these pathways.

SSTR4 Signaling in Dorsal Root Ganglion (DRG) Neurons

Activation of SSTR4, a Gi/o-coupled receptor, in sensory neurons of the dorsal root ganglia is believed to reduce neuronal excitability and inhibit the release of pro-inflammatory mediators.[7]

Caption: SSTR4 signaling cascade in a nociceptive neuron.

Central Sensitization and pERK Inhibition

In animal models of breast cancer-induced bone pain, the SSTR4 agonist J-2156 has been shown to reduce levels of phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn.[8][9] pERK is a key marker of central sensitization, a process that amplifies pain signals in the spinal cord. This suggests that Veldoreotide may also exert its analgesic effects by dampening central pain processing.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key in vitro assays used to characterize Veldoreotide.

Workflow for Receptor Activation Assay

Caption: Workflow for the fluorescence-based receptor activation assay.

Workflow for CgA Secretion Assay

Caption: Workflow for the Chromogranin A secretion assay.

Future Directions and Investigational Outlook

The preclinical data strongly support the hypothesis that Veldoreotide may be an effective analgesic through its potent agonism at the SSTR4 receptor.[1][2] Future investigational studies should focus on:

-

In vivo pain models: Evaluating the efficacy of Veldoreotide in established animal models of inflammatory, neuropathic, and visceral pain to determine its analgesic profile and effective dose range.

-

Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Veldoreotide, as well as its safety and tolerability in preclinical species.

-

Head-to-head comparisons: Directly comparing the analgesic efficacy of Veldoreotide with standard-of-care analgesics and other investigational compounds.

References

- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]

Veldoreotide (TFA): A Technical Whitepaper

CAS Number: 2126831-23-8

For: Researchers, Scientists, and Drug Development Professionals

Abstract